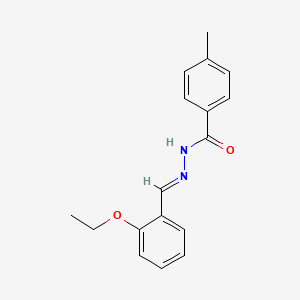

N'-(2-ethoxybenzylidene)-4-methylbenzohydrazide

Description

N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.

Properties

CAS No. |

303084-49-3 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methylbenzamide |

InChI |

InChI=1S/C17H18N2O2/c1-3-21-16-7-5-4-6-15(16)12-18-19-17(20)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+ |

InChI Key |

BOKSAZADXWUEDP-LDADJPATSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in the presence of a solvent such as ethanol and a catalytic amount of glacial acetic acid . The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Chemical Reactions Analysis

N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Scientific Research Applications

N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide has been explored for various scientific research applications:

Medicinal Chemistry: It has shown potential as an anticonvulsant agent, providing protection in seizure models.

Antimicrobial Activity: The compound has demonstrated activity against various bacterial and fungal strains.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, it is believed to modulate the activity of neurotransmitters in the central nervous system, thereby preventing the spread of seizures . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide can be compared with other hydrazone derivatives such as:

N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide: Similar in structure but with a methoxy group instead of a methyl group.

N’-(2-ethoxybenzylidene)-2-iodobenzohydrazide: Contains an iodine atom, which can significantly alter its chemical properties.

N’-(2-ethoxybenzylidene)-4-methylbenzenesulfonohydrazide: Contains a sulfonyl group, which can enhance its solubility and reactivity.

These comparisons highlight the uniqueness of N’-(2-ethoxybenzylidene)-4-methylbenzohydrazide in terms of its specific functional groups and their impact on its chemical behavior and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.